molecular formula C18H18N4O4S B1223778 3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA

3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA

Cat. No.: B1223778
M. Wt: 386.4 g/mol
InChI Key: WQEFBCCCYGECQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA is a complex organic compound that features a morpholine ring, a phenyl group, a nitrobenzoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA typically involves the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction involving morpholine and an appropriate phenyl derivative under controlled conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is added via a nitration reaction, where a benzoyl compound is treated with nitric acid in the presence of sulfuric acid.

    Formation of the Thiourea Moiety: The thiourea group is introduced by reacting the intermediate compound with thiourea under suitable conditions, often involving a catalyst and a specific temperature range.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl or morpholine derivatives.

Scientific Research Applications

3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBEN

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(2-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide

InChI

InChI=1S/C18H18N4O4S/c23-17(13-5-7-14(8-6-13)22(24)25)20-18(27)19-15-3-1-2-4-16(15)21-9-11-26-12-10-21/h1-8H,9-12H2,(H2,19,20,23,27)

InChI Key

WQEFBCCCYGECQY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.